molecular formula C18H34BNO4 B13885034 tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Cat. No.: B13885034
M. Wt: 339.3 g/mol
InChI Key: UWEAWTULBPRZTN-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a dimethyl group, and a dioxaborolane moiety. The presence of the boron-containing dioxaborolane group makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and coupling reactions, to introduce the dioxaborolane group . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane group can form stable complexes with other molecules, facilitating reactions such as coupling and substitution . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate lies in its combination of a piperidine ring with a dioxaborolane group. This structure provides specific reactivity and stability, making it valuable for various synthetic applications and research purposes .

Properties

Molecular Formula

C18H34BNO4

Molecular Weight

339.3 g/mol

IUPAC Name

tert-butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H34BNO4/c1-15(2,3)22-14(21)20-11-10-13(16(4,5)12-20)19-23-17(6,7)18(8,9)24-19/h13H,10-12H2,1-9H3

InChI Key

UWEAWTULBPRZTN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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